(R)-1-Cyclobutylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cyclobutylprop-2-en-1-amine is an organic compound characterized by a cyclobutyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutylprop-2-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclobutylcarboxylic acid.
Reduction: The carboxylic acid is reduced to cyclobutylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Bromide: Cyclobutylmethanol is then converted to cyclobutylmethyl bromide using phosphorus tribromide (PBr3).
Formation of the Amine: The bromide is reacted with allylamine in the presence of a base like sodium hydride (NaH) to form ®-1-Cyclobutylprop-2-en-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-Cyclobutylprop-2-en-1-amine may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclobutylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Imines and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
®-1-Cyclobutylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Cyclobutylprop-2-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Lacks the prop-2-en-1-amine moiety.
Prop-2-en-1-amine: Lacks the cyclobutyl group.
Cyclobutylpropylamine: Saturated version of ®-1-Cyclobutylprop-2-en-1-amine.
Uniqueness
®-1-Cyclobutylprop-2-en-1-amine is unique due to the presence of both the cyclobutyl group and the prop-2-en-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R)-1-cyclobutylprop-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2/t7-/m1/s1 |
InChI Key |
GEOLBRQXIANOAG-SSDOTTSWSA-N |
Isomeric SMILES |
C=C[C@H](C1CCC1)N |
Canonical SMILES |
C=CC(C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.